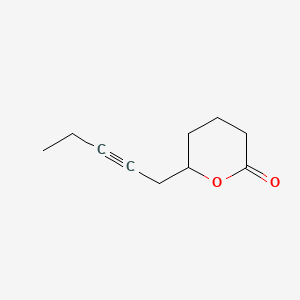
2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- is an organic compound that belongs to the class of lactones It is characterized by a six-membered ring containing an oxygen atom and a ketone group, with a pentynyl side chain attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the lactone ring.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or chromatography, to isolate the desired product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentynyl side chain can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-: Similar structure but with a pentenyl side chain instead of a pentynyl group.
2H-Pyran-2-one, tetrahydro-6-pentyl-: Similar structure with a pentyl side chain.
Uniqueness
2H-Pyran-2-one, tetrahydro-6-(2-pentynyl)- is unique due to the presence of the pentynyl side chain, which imparts distinct chemical and physical properties
Properties
CAS No. |
25448-66-2 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-pent-2-ynyloxan-2-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h9H,2,5-8H2,1H3 |
InChI Key |
XTUXFHPUXDXBKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1CCCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















